molecular formula C5H9F3O2 B038979 1,1,1-Trifluoro-3,3-dimethoxypropane CAS No. 116586-94-8

1,1,1-Trifluoro-3,3-dimethoxypropane

Cat. No. B038979
CAS RN: 116586-94-8
M. Wt: 158.12 g/mol
InChI Key: VMGIQGADPKWJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

1,1,1-Trifluoro-3,3-dimethoxypropane, as a fluorinated compound, plays a pivotal role in organic synthesis. Its structural features allow for its use in the development of novel organic synthesis methodologies, including electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.


Chemical Reactions Analysis

1,1,1-Trifluoro-3,3-dimethoxypropane, as a fluorinated compound, is involved in various chemical reactions. Its structural features allow for its use in the development of novel organic synthesis methodologies, including electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3,3-dimethoxypropane has a density of 1.1±0.1 g/cm³ . It has a boiling point of 62.8±40.0 °C at 760 mmHg . The vapour pressure is 188.3±0.1 mmHg at 25°C . The enthalpy of vaporization is 29.2±3.0 kJ/mol . The flash point is -3.2±23.2 °C . The index of refraction is 1.336 . The molar refractivity is 29.1±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis of Fluorinated Imidazoles and Benzimidazoles

1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles . These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The hydrolysis of 3,3-dibromo-1,1,1-trifluoroacetone, prepared by bromination of 1,1,1-trifluoroacetone, by aqueous sodium acetate afforded the corresponding glyoxals in situ, which underwent condensation with aldehydes in the presence of ammonia to produce the corresponding trifluoromethylated imidazoles .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients, can be synthesized using 1,1,1-Trifluoro-3,3-dimethoxypropane . TFMP derivatives are used in the protection of crops from pests .

Use in Material Science

Fluoroalkyl-derivatized imidazolium-based ionic liquids, which can be synthesized using 1,1,1-Trifluoro-3,3-dimethoxypropane, are becoming increasingly important in the material science area . They are useful in biphasic reaction catalysis, conductive membranes, dye-sensitized solar cells, atom transfer radical polymerization, and as water purification agents .

Use in Battery Technology

1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of 2-trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI), which shows promising results in rechargeable lithium battery technology .

Use in Pharmaceutical Industry

Several pharmaceutical and veterinary products containing the TFMP moiety, which can be synthesized using 1,1,1-Trifluoro-3,3-dimethoxypropane, have been granted market approval, and many candidates are currently undergoing clinical trials .

Use in Agrochemical Industry

More than 20 new TFMP-containing agrochemicals, which can be synthesized using 1,1,1-Trifluoro-3,3-dimethoxypropane, have acquired ISO common names .

Safety and Hazards

1,1,1-Trifluoro-3,3-dimethoxypropane is a chemical compound that should be handled with care. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1,1,1-trifluoro-3,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGIQGADPKWJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382087
Record name 1,1,1-trifluoro-3,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3,3-dimethoxypropane

CAS RN

116586-94-8
Record name 1,1,1-trifluoro-3,3-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a glass autoclave, a mixture of 150 g (4.69 mol) of methanol, 150 g of 1,4-dioxane, 3.0 g (0.017 mol) of PdCl2, 5.8 g (0.034 mol) of CuCl2.2H2O and 4.0 g of Al(OH)3 was kept heated at 60° C. Stirring the mixture, 3,3,3-trifluoropropene was continuously introduced into the autoclave so as to keep the gas pressure in the autoclave at 8 kg/cm2. This operation was continued for 10 hr. As the result 245.2 g (1.552 mol) of 1,1-dimethoxy-3,3,3-trifluoropropane was obtained. In this case selectivity to this acetal was 60.2%, and the remaining part of the reaction product was 3,3,3-trifluoropropanal.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2.2H2O
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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